molecular formula C10H11NOS B1336159 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine CAS No. 892593-40-7

1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine

Cat. No. B1336159
M. Wt: 193.27 g/mol
InChI Key: IPWFINGMDUMRBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine (FTM) is a heterocyclic compound that has been studied extensively due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and nanotechnology. It is a small molecule with a molecular weight of 131.20 g/mol and a melting point of 148 °C. FTM has a planar structure and is composed of two nitrogen atoms, two sulfur atoms, two oxygen atoms, and one carbon atom. It has been found to have antioxidant, anti-inflammatory, and antifungal properties.

Scientific Research Applications

Antimicrobial and Anticancer Studies

  • Antimicrobial and Anticancer Properties : Schiff base rare earth metal complexes involving 1-(furan-2-yl) methanamine demonstrated significant antibacterial and anticancer activities, particularly the Pr3+ complex, highlighting its potential in biomedical applications (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Corrosion Inhibition

  • Corrosion Inhibition : Amino acid compounds including derivatives of 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine have been synthesized and found to be effective as corrosion inhibitors for N80 steel in HCl solution, indicating their potential in industrial applications (Yadav, Sarkar, & Purkait, 2015).

Coordination Chemistry and Synthesis

  • Coordination Chemistry and Synthesis : Imine derivatives including 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine have been used to synthesize Ag(I) complexes, illustrating their significance in coordination chemistry and synthesis of novel compounds (Adeleke, Zamisa, & Omondi, 2021).

Synthesis of Glycine Analogs

  • Synthesis of Glycine Analogs : Derivatives of 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine have been used in the enantioselective synthesis of 2-(2-arylcyclopropyl)glycines, a process important for creating structurally unique amino acid analogs (Demir, Seşenoğlu, Ülkü, & Arici, 2004).

Anticancer Activity of Metal Complexes

  • Anticancer Activity of Metal Complexes : Complexes involving derivatives of 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine have shown promising anticancer activities against various human cancerous cell lines, indicating their potential in cancer therapy (Mbugua et al., 2020).

Fluorescence Enhancement and Imaging

  • Fluorescence Enhancement and Imaging : A fluorescent indicator based on 1-(furan-2-yl)-N-((pyridin-2-yl)methyl)methanamine has been synthesized for selective detection of Cu2+ ions, indicating its application in fluorescence enhancement and imaging within living cells (Yang et al., 2016).

Electrophilic Aromatic Substitution

  • Electrophilic Aromatic Substitution : Studies on the protodesilylation of compounds like 3-trimethylsilylfuran provide insights into the electrophilic aromatic substitution mechanisms, where derivatives of furan and thiophen, including 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine, play a role (Taylor, 1970).

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-thiophen-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-2-10(12-4-1)7-11-6-9-3-5-13-8-9/h1-5,8,11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWFINGMDUMRBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393878
Record name 1-(Furan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine

CAS RN

892593-40-7
Record name 1-(Furan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.